Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No.: 2375271-27-3
Cat. No.: VC4567086
Molecular Formula: C14H23NO2
Molecular Weight: 237.343
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate - 2375271-27-3](/images/structure/VC4567086.png)
Specification
CAS No. | 2375271-27-3 |
---|---|
Molecular Formula | C14H23NO2 |
Molecular Weight | 237.343 |
IUPAC Name | tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Standard InChI | InChI=1S/C14H23NO2/c1-10-8-11-6-5-7-12(9-10)15(11)13(16)17-14(2,3)4/h11-12H,1,5-9H2,2-4H3 |
Standard InChI Key | YFSIHEHHDRWNBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(=C)C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate combines a rigid bicyclic framework with functional groups that influence both reactivity and stability. The azabicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing a common nitrogen atom at the bridgehead position. The tert-butyl carbamate group at the 9-position enhances solubility in organic solvents and provides steric protection for the amine functionality, while the 3-methylidene group introduces a site for further chemical modifications.
Table 1: Key Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃NO₂ |
Molecular Weight | 237.343 g/mol |
CAS Registry Number | 2375271-27-3 |
Hazard Statements | H315, H319, H335 |
Precautionary Measures | P261, P305+P351+P338 |
The compound’s bicyclic structure imposes significant steric constraints, which can be leveraged to control regioselectivity in subsequent reactions. Computational studies suggest that the methylidene group adopts an exo configuration, minimizing steric clashes with the Boc group.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step sequences starting from simpler bicyclic precursors. While detailed protocols remain proprietary, analogous routes for related azabicyclic compounds provide insight into potential methodologies . A common approach involves:
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Formation of the Azabicyclic Core: Condensation reactions between diketones and amines under acidic conditions, as demonstrated in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives .
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Introduction of the Methylidene Group: Wittig or Peterson olefination to install the exocyclic double bond.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the secondary amine.
Reactivity and Functionalization
The methylidene group at the 3-position serves as a versatile handle for further derivatization:
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Cycloadditions: Participation in Diels-Alder reactions to construct polycyclic systems.
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Hydrofunctionalization: Catalytic hydroamination or hydroalkoxylation to introduce heteroatoms.
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Oxidation: Selective oxidation to ketones or epoxides, though the Boc group’s stability under oxidative conditions requires careful evaluation.
The Boc-protected amine remains inert toward nucleophiles but can be deprotected under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for subsequent coupling reactions .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s rigid scaffold mimics natural product frameworks, making it valuable for designing enzyme inhibitors or receptor modulators. For example, azabicyclo[3.3.1]nonane derivatives exhibit activity against chemokine receptors CCR3 and CCR5, which are targets for HIV therapeutics .
Comparative Analysis with Related Bicyclic Compounds
Table 2: Structural and Functional Comparison
The methylidene group in the target compound distinguishes it from saturated analogs, offering unique reactivity for C–C bond-forming reactions.
Future Directions and Challenges
Scalability of Synthesis
Current methods rely on multi-step sequences with moderate yields. Innovations in continuous-flow chemistry or enzymatic catalysis could streamline production.
Exploration of Biological Activity
Despite its primary use as an intermediate, the compound’s scaffold warrants evaluation in high-throughput screening for antimicrobial or anticancer activity.
Stability Studies
Long-term stability under varying temperatures and humidities remains uncharacterized, necessitating accelerated degradation studies to inform storage protocols.
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